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p-Bis(epoxyethyl)benzene

Glass transition temperature DVBDO isomer comparison Thermoset thermal stability

p-Bis(epoxyethyl)benzene (1,4-DVBDO) outperforms DGEBA with sub-20 cP intrinsic viscosity and Tg >220°C. This para-substituted diepoxide eliminates reactive diluents, preserving thermal-mechanical integrity in capillary underfills, aerospace adhesives, and 5G substrates. All-hydrocarbon backbone ensures low dielectric loss and hydrolytic stability. Specify ≥98% purity for GHz signal integrity. Request bulk quote today.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 16832-58-9
Cat. No. B106934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Bis(epoxyethyl)benzene
CAS16832-58-9
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=C(C=C2)C3CO3
InChIInChI=1S/C10H10O2/c1-2-8(10-6-12-10)4-3-7(1)9-5-11-9/h1-4,9-10H,5-6H2
InChIKeyGXZQKSKXXFOTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Bis(epoxyethyl)benzene (CAS 16832-58-9): A para-Disubstituted Aromatic Diepoxide Monomer for High-Performance Thermosets


p-Bis(epoxyethyl)benzene (CAS 16832-58-9), also known as 1,4-di(oxiran-2-yl)benzene or 1,4-divinylbenzene dioxide (1,4-DVBDO), is a low-molecular-weight (162.18 g/mol), difunctional aromatic epoxide monomer [1]. Its structure consists of a rigid para-substituted benzene core bearing two terminal oxirane groups, which function as highly reactive crosslinking sites in step-growth polymerizations with amine, anhydride, or cationic initiators [2]. Unlike flexible aliphatic diepoxides or higher-viscosity diglycidyl ether resins, the compact molecular architecture of 1,4-DVBDO delivers low formulation viscosity, high crosslink density, and elevated glass transition temperatures in cured networks, making it a strategic building block for advanced thermosets in aerospace, electronic packaging, and structural adhesive applications .

Why Standard DGEBA or Meta-Isomer DVBDO Cannot Simply Replace p-Bis(epoxyethyl)benzene in Demanding Thermoset Formulations


Although diglycidyl ether of bisphenol A (DGEBA) is the most widely used epoxy resin, it carries a flexible propane-2,2-diyl linkage between aromatic rings and a typical viscosity of ~9.5 Pa·s (at 25 °C), which limits the ultimate Tg achievable without specialized curing agents and impairs fiber wet-out in composite fabrication [1]. The meta-isomer of divinylbenzene dioxide (1,3-DVBDO) shares the same empirical formula but yields cured networks with a glass transition temperature of approximately 201 °C, significantly lower than the >220 °C Tg reported for analogous para-isomer networks, because the kinked meta-linkage disrupts chain packing and reduces effective crosslink density [2]. Attempting to substitute the para-isomer with DGEBA or 1,3-DVBDO therefore compromises either processability (higher viscosity) or thermomechanical performance (lower Tg), which directly impacts high-temperature dimensional stability, heat dissipation capability, and long-term reliability in critical applications such as aerospace structural bonding and semiconductor encapsulation .

Quantitative Differentiation Evidence: p-Bis(epoxyethyl)benzene Versus DGEBA and 1,3-DVBDO


Cured-Network Glass Transition Temperature: Para-Isomer Outperforms Meta-Isomer by ≥19 °C

When cured under comparable conditions with diamine hardeners, the thermoset derived from 1,4-DVBDO (para-isomer, p-bis(epoxyethyl)benzene) exhibits a glass transition temperature exceeding 220 °C, as indicated by differential scanning calorimetry and dynamic mechanical analysis . By contrast, the thermoset prepared from 1,3-DVBDO (meta-isomer) under similar cure schedules achieves a Tg of approximately 201 °C [1]. The para-substitution pattern provides a more rod-like, linear repeat unit that maximizes segmental rigidity and crosslink density, directly translating into a Tg advantage of ≥19 °C for the para-isomer network. DGEBA-based networks, which typically yield Tg values in the range of 100–180 °C depending on the hardener, are substantially lower than even the meta-isomer reference point [2].

Glass transition temperature DVBDO isomer comparison Thermoset thermal stability

Formulation Viscosity: p-Bis(epoxyethyl)benzene Enables Ultra-Low Viscosity Below 20 cP

The para-isomer divinylbenzene dioxide (1,4-DVBDO) has an intrinsic liquid viscosity of less than 20 cP (0.020 Pa·s), as reported in multiple patent disclosures for DVBDO-based epoxy resins [1]. This value is approximately 475-fold lower than the viscosity of a standard liquid DGEBA resin (9.5 Pa·s at 25 °C) [2]. The low viscosity of 1,4-DVBDO arises from its compact, low-molecular-weight aromatic structure without ether linkages or pendant hydroxyl groups that increase intermolecular hydrogen bonding. This property is critical for void-free impregnation of dense fiber preforms in advanced composites and for capillary underfill operations in flip-chip electronic packaging, where a viscosity below 50 cP is generally required .

Epoxy resin viscosity DVBDO processability Composite impregnation

Aromatic Rigidity and Crosslink Density: Para-Ring Architecture Provides Maximum Network Stiffness and Chemical Resistance

The 1,4-disubstituted benzene ring in p-bis(epoxyethyl)benzene operates as a molecular stiffener: both epoxide groups lie along a linear trajectory, permitting dense packing during network formation and minimizing free volume in the cured state . In contrast, the 1,3-disubstituted meta-isomer introduces a 60° kink in the monomer backbone, which frustrates close packing and reduces effective crosslink density [1]. Quantitative data from the m-DVBDO study indicate that the resulting thermoset achieves a tensile strength of 131.99 MPa and a Tg of ~201 °C; the para-isomer network, benefiting from enhanced packing and segmental rigidity, surpasses both values, with the tensile strength increment estimated at 10–20% based on aromatic epoxy structure–property trends, and the Tg exceeding 220 °C as cited above . Additionally, the densely crosslinked, non-hydrolyzable all-carbon backbone of the para-network imparts superior barrier properties against moisture ingress and corrosive chemicals, as evidenced by anti-corrosion coating trials .

Crosslink density Aromatic rigidity Chemical resistance Epoxy thermoset

High-Value Application Scenarios Where p-Bis(epoxyethyl)benzene Outperforms Generic Alternatives


Semiconductor Capillary Underfill and Electronic Encapsulants

The combination of sub-20 cP viscosity and post-cure Tg exceeding 220 °C enables p-bis(epoxyethyl)benzene to serve as the primary epoxy matrix in next-generation capillary underfill formulations for flip-chip and 2.5D/3D IC packaging [1]. Conventional DGEBA-based underfills (viscosity ~9,500 cP) require high loading of low-molecular-weight reactive diluents that compromise Tg and moisture resistance. 1,4-DVBDO achieves the requisite flow properties intrinsically, ensuring complete, void-free filling of sub-50 μm stand-off gaps without sacrificing thermal-mechanical reliability .

High-Temperature Aerospace Structural Adhesives

The Tg advantage of >220 °C and the dense, hydrolytically stable hydrocarbon network make 1,4-DVBDO-based adhesives particularly suited for bonding titanium and carbon-fiber-reinforced polymer (CFRP) structures in supersonic aircraft and spacecraft, where bond-line temperatures may exceed 180 °C during operation . Unlike DGEBA-based adhesives that soften and lose lap-shear strength above 150 °C, the para-DVBDO network retains its modulus and adhesion, maintaining structural integrity under simultaneous thermal and mechanical loads .

Anti-Corrosion Coatings for Chemical-Processing Equipment

The all-hydrocarbon backbone lacking ester or ether linkages, combined with high aromatic density and crosslink density, yields an extremely effective permeation barrier against water, oxygen, and aggressive chemicals (acids, alkalis, solvents) . Coatings formulated with p-bis(epoxyethyl)benzene have demonstrated extended service life in harsh chemical environments, outperforming standard bisphenol-A epoxy coatings that suffer from hydrolytic degradation of glycidyl ester bonds or micro-void coalescence at elevated temperatures .

Low-Dielectric-Constant Composite Matrices for High-Frequency Electronics

The minimal polar functionality and rigid, low-free-volume architecture of cured 1,4-DVBDO networks enable a lower dielectric constant (Dk) and dissipation factor (Df) compared to DGEBA-based systems, a critical requirement for 5G/mmWave antenna substrates and high-speed digital printed circuit boards . Procurement of high-purity 1,4-DVBDO (specified at ≥98% purity [2]) ensures consistent dielectric performance and minimizes ionic contamination that would otherwise degrade signal integrity at GHz frequencies.

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